N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a quinoxaline-2-carboxamide moiety. The 1-methyl-7-oxo substituent on the pyrrolopyridine ring and the ethyl linker to the quinoxaline carboxamide group define its structural uniqueness.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-23-9-6-13-7-10-24(19(26)17(13)23)11-8-20-18(25)16-12-21-14-4-2-3-5-15(14)22-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUOLMMTJKOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt. This compound inhibits this process by blocking the activation of the FGFR signaling pathway.
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound belonging to the pyrrolo[2,3-c]pyridine class, which is characterized by a fused pyrrole-pyridine ring system. This compound has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoxaline core, known for various biological activities.
- A carboxamide functional group, which can influence solubility and bioavailability.
The specific configuration of this compound allows it to interact with biological targets effectively.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The mechanisms include:
- Enzyme Inhibition : It may inhibit key enzymes related to cancer progression or inflammation.
- Receptor Modulation : It can bind to receptors that mediate physiological responses, potentially altering their activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is a promising area for further investigation.
Antimicrobial Properties
Quinoxaline derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.
In Vitro Studies
Recent studies have explored the in vitro effects of similar compounds on various cancer cell lines. For example:
- A compound structurally related to this compound demonstrated an IC50 value of 5 µM against HeLa cells, indicating potent antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Substitutions on the quinoxaline or pyrrolopyridine moieties can significantly alter potency and selectivity against specific targets.
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 5 | HeLa Cells |
| Compound B | Antimicrobial | 10 | E. coli |
Scientific Research Applications
Case Studies
A study involving similar quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity compared to the reference drug doxorubicin (IC50 3.23 μg/mL) .
Antibacterial Activity
The compound's structure suggests potential antibacterial effects. Research on related compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing electron-withdrawing groups displayed enhanced activity against Mycobacterium smegmatis and other pathogens.
Data Table: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Mycobacterium smegmatis | 16 | 25 |
| Compound B | Pseudomonas aeruginosa | 19 | 25 |
| Compound C | Staphylococcus aureus | 15 | 25 |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide and its biological activity is crucial for optimizing its therapeutic potential. Modifications in the side chains and core structure can significantly influence its pharmacological properties.
Key Findings
- The introduction of electron-withdrawing groups enhances antibacterial activity.
- Structural variations can lead to improved binding affinity to target enzymes, increasing efficacy against cancer cells.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on structural analysis; exact values require experimental validation.
Key Observations:
- Conversely, the pyrazole substituent in may improve solubility via hydrogen bonding.
- Alkyl Chain Variations : Ethyl substituents (e.g., ) increase molecular weight and hydrophobicity compared to the target compound’s methyl group, which could influence bioavailability.
- Heterocyclic Modifications : Benzyl and phenyl groups () enhance aromaticity and lipophilicity, whereas furan-isoxazole () introduces heteroatoms for electronic modulation.
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Diuretic Potential: Analogs of pyrroloquinolones (e.g., pyrido[3,2,1-ij]quinoline derivatives in ) demonstrate that annulation of tetrahydropyridine instead of trihydropyrrole enhances diuretic efficacy. The target compound’s pyrrolo[2,3-c]pyridine core may offer a balance between ring strain and metabolic stability.
- Bioactivity Trends: Quinoxaline carboxamides are known for kinase inhibition and DNA intercalation. The target compound’s quinoxaline moiety may confer distinct binding profiles compared to hydroxyquinoline () or coumarin () derivatives.
- Metabolic Considerations : Smaller substituents (e.g., methyl in the target compound vs. benzyl in ) likely reduce steric hindrance, improving enzymatic processing and clearance.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis of pyrrolo-pyridine and quinoxaline derivatives typically involves multi-step reactions. Key parameters include:
- Catalysts and Solvents: Sodium acetate in glacial acetic acid/acetic anhydride mixtures (1:1) under reflux (8–10 hours) enhances cyclization efficiency .
- Temperature Control: Maintaining reflux temperatures (~120–140°C) ensures proper ring closure and minimizes side reactions .
- Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for structural validation .
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Parameter | Conditions from | Conditions from |
|---|---|---|
| Catalyst | Sodium acetate | Sodium acetate |
| Solvent System | Acetic acid/anhydride (1:1) | Acetic acid/anhydride (1:1) |
| Reaction Time | 8–10 hours | 8–10 hours |
| Purification Method | Ethyl acetate/ethanol (3:2) | Ethyl acetate/ethanol (3:2) |
| Yield | 78% | 78% |
Q. What structural characterization techniques are most effective for validating the compound’s core heterocyclic system?
Methodological Answer:
- X-ray Crystallography: Resolves puckering in fused pyrrolo-pyridine rings (e.g., deviations of 0.224 Å from planar geometry) and dihedral angles between aromatic systems (e.g., 80.94° for thiazolo-pyrimidine analogs) .
- NMR Spectroscopy: and NMR identify substituent environments, such as methyl groups on nitrogen (δ ~2.21 ppm) and carbonyl resonances (δ ~170–180 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 364.2 for related pyrrolo-quinoxaline derivatives) .
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway design for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and optimize reaction coordinates (e.g., cyclization steps in pyrrolo-pyridine synthesis) .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR predict viable intermediates, reducing trial-and-error experimentation .
- Data-Driven Optimization: Machine learning models trained on reaction databases (e.g., temperature, solvent polarity) narrow optimal conditions for regioselective functionalization .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for heterocyclic conformations?
Methodological Answer:
- Cross-Validation: Compare NMR-derived coupling constants (e.g., ) with X-ray torsion angles to assess ring puckering .
- Dynamic NMR Studies: Variable-temperature NMR detects conformational flexibility (e.g., ring-flipping in solution vs. rigid crystal states) .
- DFT Geometry Optimization: Compute theoretical NMR shifts for proposed conformers and match against experimental data .
Table 2: Example Conformational Analysis of a Thiazolo-Pyrimidine Analog
| Parameter | Crystallographic Data | NMR-Derived Data |
|---|---|---|
| Dihedral Angle (N2–C9) | 80.94° | 78–82° (calc.) |
| Methyl Group Position | Axial | Equatorial |
| Hydrogen Bonding | C–H···O chains | Not observed |
Q. What strategies mitigate regioselectivity challenges during quinoxaline functionalization?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., carboxamide) to guide electrophilic substitution to the 2-position of quinoxaline .
- Metal Catalysis: Palladium-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) enables selective coupling at sterically accessible positions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving selectivity in SNAr reactions .
Q. How can researchers validate the compound’s potential biological targets?
Methodological Answer:
- Molecular Docking: Screen against kinase or GPCR libraries using AutoDock Vina to identify binding pockets in pyrrolo-pyridine/quinoxaline scaffolds .
- Enzyme Assays: Test inhibition of phosphodiesterases or tyrosine kinases (IC determination via fluorescence polarization) .
- SAR Studies: Synthesize analogs with modified substituents (e.g., methyl → ethyl) to map pharmacophore requirements .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity for structurally similar compounds?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., cell line, ATP concentration) to isolate structural vs. experimental variables .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers due to impurities or assay artifacts .
- Crystallographic Validation: Confirm active conformations via co-crystallization with target proteins (e.g., kinase-inhibitor complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
